Gliclazide

Overview

Description

Gliclazide is used to treat type 2 diabetes. It’s a medicine known as a sulfonylurea. Sulfonylureas increase the amount of insulin your pancreas makes, which lowers your blood sugar . It stimulates β cells of the islet of Langerhans in the pancreas to release insulin and enhances peripheral insulin sensitivity .

Synthesis Analysis

The synthesis of Gliclazide involves the use of N-amino-3-azabicyclo [3,3,0] octane, dichloromethane, and DMF (N, N-dimethylformamide). The reaction takes place in a high-pressure reaction kettle with a stirring and heating device . Another method for preparing Gliclazide avoids the use of amino heterocyclic group .Molecular Structure Analysis

Gliclazide is considered a first-generation sulfonylurea due to the structural presence of a sulfonamide group able to release a proton and the presence of one aromatic group .Chemical Reactions Analysis

In strong acidic and alkaline media, gliclazide was almost fully degraded while glipizide showed much higher stability . Gliclazide was incompatible with all tested excipients except dicalcium phosphate .Physical And Chemical Properties Analysis

Gliclazide is characterized as a crystalline white or almost white powder . It is well-absorbed orally and achieves steady-state concentrations within 2 days. It has a low volume of distribution, extensive protein binding, and undergoes metabolism before excretion .Scientific Research Applications

Gliclazide in Type 2 Diabetes Management

Gliclazide is primarily used in the management of type 2 diabetes mellitus (T2DM). It works by enhancing insulin secretion from pancreatic β cells and improving peripheral insulin resistance, which helps in reducing blood glucose levels .

Extrapancreatic Effects of Gliclazide

Research has shown that Gliclazide exhibits extrapancreatic effects, such as anti-inflammatory and cellular protective actions. These properties may be beneficial in treating conditions beyond diabetes, like cardiovascular diseases .

Formulation and Analysis of Gliclazide

Gliclazide is formulated for oral administration and is used for non-insulin-dependent diabetes mellitus (NIDDM). It has a duration of action of 12 hours or more, making it a convenient option for patients .

Biopharmaceutical Aspects of Gliclazide

The World Health Organization (WHO) includes Gliclazide as an alternative oral antidiabetic drug to metformin due to its favorable pharmacokinetic profile and minimal side effects .

Gliclazide-Loaded Nanoparticles for Enhanced Bioavailability

Recent advancements have led to the development of gliclazide-loaded cubosomal nanoparticles. These nanoparticles have shown to entrap about 80% of gliclazide and exhibit a higher percentage of drug release compared to traditional gliclazide suspension .

Gliclazide Nanosuspension for Improved Pharmacokinetics

To overcome the challenges of poor solubility and limited oral bioavailability, gliclazide nanosuspension has been formulated using the antisolvent precipitation technique. This approach aims to enhance the pharmacokinetics and anti-diabetic efficacy of gliclazide .

Mechanism of Action

Target of Action

Gliclazide primarily targets the β cell sulfonyl urea receptor (SUR1) located in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion .

Mode of Action

Gliclazide binds to the SUR1, subsequently blocking the ATP sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn causes depolarization of the β cells . This depolarization stimulates the release of insulin, enhancing peripheral insulin sensitivity and potentiating insulin release .

Biochemical Pathways

The primary biochemical pathway affected by gliclazide is the insulin signaling pathway. By stimulating the release of insulin, gliclazide increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

Gliclazide exhibits a higher potency and a shorter half-life compared to other sulfonylureas . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The elimination half-life of gliclazide is approximately 10 hours . These pharmacokinetic properties impact the bioavailability of gliclazide, influencing its therapeutic efficacy.

Result of Action

The action of gliclazide leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . These changes reflect improved glucose control over the last 8-10 weeks . Additionally, gliclazide has been shown to have protective effects on high glucose and AGEs-induced damage of glomerular mesangial cells and renal tubular epithelial cells .

Action Environment

The action, efficacy, and stability of gliclazide can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of gliclazide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, gliclazide’s effectiveness can be enhanced when combined with other hypoglycemic agents such as probiotics and bile acids .

Safety and Hazards

Future Directions

Studies of potential new glucose-lowering agents offer the opportunity to safely improve glycaemic control with prolonged efficacy and greater opportunity for therapeutic individualisation . New and ongoing studies will add to the cumulative data on the efficacy and safety of certain sulfonylureas in patients with diabetes .

properties

IUPAC Name |

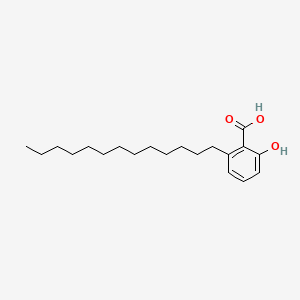

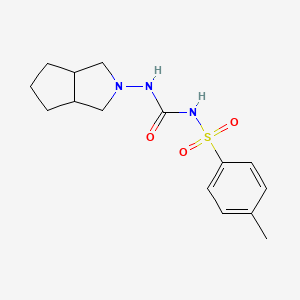

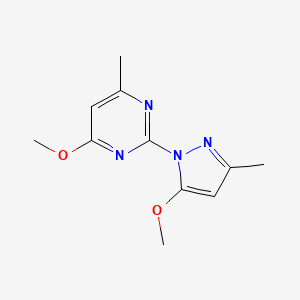

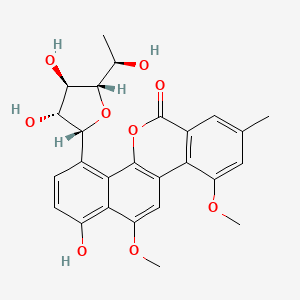

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGTQGAOIONJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023095 | |

| Record name | Gliclazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4), 1.90e-01 g/L | |

| Record name | SID49646130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules. | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Gliclazide | |

CAS RN |

21187-98-4 | |

| Record name | Gliclazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21187-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gliclazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gliclazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliclazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gliclazide exert its hypoglycemic effect?

A1: Gliclazide primarily acts by binding to sulfonylurea receptors (SUR1) on pancreatic beta-cell membranes. [, , , ] This binding inhibits ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. [] This depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels. [] The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion and lowering blood glucose levels. [, , ]

Q2: Are there extra-pancreatic effects of Gliclazide?

A2: Yes, research suggests that Gliclazide may influence insulin sensitivity in peripheral tissues. Studies have shown that it can increase the sensitivity of muscle cells to insulin by influencing GLUT-4 transporters. [] Furthermore, it may reduce hepatic glucose production and enhance glucose clearance. [] Some studies propose a potential direct effect of Gliclazide on skeletal muscle, enhancing insulin-stimulated glucose metabolism by potentiating insulin action on skeletal muscle glycogen synthase (GS). [, ]

Q3: What is the role of Gliclazide's antioxidant properties in its therapeutic profile?

A3: Gliclazide exhibits free radical scavenging properties, contributing to its potential protective effects against diabetic complications. [] Studies suggest that it can protect pancreatic beta-cells from oxidative damage induced by hydrogen peroxide. [] This protection is attributed to the drug's ability to reduce oxidative stress, possibly through its radical scavenging activity and modulation of antioxidant and stress gene expression. []

Q4: What are the structural characteristics of Gliclazide?

A6: While the provided abstracts do not explicitly mention the molecular formula or weight of Gliclazide, they describe it as a second-generation sulfonylurea derivative. [, , , ] This classification points to the presence of a sulfonylurea bridge (-SO2NHCONH-) in its structure, a common feature among this class of antidiabetic drugs.

Q5: Has research explored modifying the structure of Gliclazide to improve its therapeutic properties?

A7: Although the provided research does not delve into specific structural modifications of Gliclazide, it highlights the significance of its formulation for improving its therapeutic profile. Studies have investigated various formulation strategies, such as solid dispersions, [, ] nanocrystals, [] and microparticles, [, ] to enhance its solubility and dissolution rate, ultimately aiming to improve its bioavailability and efficacy. [, , , , ]

Q6: What are the implications of Gliclazide's interaction with other drugs metabolized by the cytochrome P450 system?

A8: Gliclazide's metabolism by CYP2C9 and CYP3A4 raises concerns about potential drug interactions. [, ] Concomitant use of Gliclazide with drugs that inhibit these enzymes, such as clarithromycin, [] might lead to elevated Gliclazide plasma concentrations, increasing the risk of hypoglycemia. [] Conversely, inducers of these enzymes could decrease Gliclazide levels, potentially reducing its effectiveness. [] Close monitoring and dose adjustments might be necessary when Gliclazide is used alongside drugs that interact with CYP2C9 or CYP3A4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl-](/img/structure/B1671512.png)